Meprylcaine

Vue d'ensemble

Description

Méthodes De Préparation

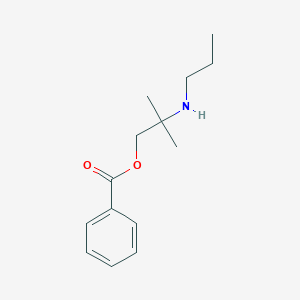

Voies de synthèse et conditions réactionnelles : La synthèse de la Mépr ylcaïne implique le traitement du 2-méthyl-2-(propylamino)propan-1-ol avec une base, suivi de la réaction avec le chlorure de benzoyle. Ce processus conduit à la formation de Mépr ylcaïne .

Méthodes de production industrielle : Les méthodes de production industrielle de la Mépr ylcaïne suivent généralement la même voie de synthèse, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La Mépr ylcaïne subit diverses réactions chimiques, notamment :

Oxydation : La Mépr ylcaïne peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir la Mépr ylcaïne en ses formes réduites.

Substitution : La Mépr ylcaïne peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de Mépr ylcaïne .

4. Applications de la recherche scientifique

La Mépr ylcaïne a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle dans l’étude des anesthésiques locaux et de leurs interactions avec les transporteurs de monoamines.

Médecine : Employée comme anesthésique local dans diverses procédures médicales.

Industrie : Utilisée dans le développement de nouvelles formulations anesthésiques et comme composé de référence dans le contrôle de la qualité .

Applications De Recherche Scientifique

Medical Applications

Local Anesthesia:

Meprylcaine is primarily used as a local anesthetic in dental and dermatological procedures. It has been reported to be more effective than procaine, providing comparable anesthesia at lower concentrations. For instance, a 2% solution of this compound is equivalent to a 5% solution of procaine, which minimizes tissue distortion during procedures .

Mechanism of Action:

this compound functions by inhibiting sodium channels and blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This dual action not only provides local anesthesia but may also enhance mood and alertness due to increased neurotransmitter levels in the synaptic cleft .

Case Study:

In a clinical evaluation involving several hundred dermatological surgeries, this compound demonstrated rapid onset and effective pain control, with minimal toxicity compared to traditional anesthetics .

Scientific Research Applications

Neurochemical Research:

this compound serves as a model compound for studying local anesthetics' interactions with monoamine transporters. Research indicates that it can inhibit serotonin transporters, which may have implications for understanding seizure activities associated with local anesthetics .

Analytical Chemistry:

The compound is utilized as a reference standard in the development of chromatographic methods for analyzing other substances. Its consistent properties make it an ideal candidate for quality control in pharmaceutical formulations.

Industrial Applications

Formulation Development:

In the pharmaceutical industry, this compound is explored for developing new anesthetic formulations aimed at improving efficacy and safety profiles. Its rapid onset and potency make it a valuable component in creating topical anesthetics for both dental and dermatological applications.

Mécanisme D'action

La Mépr ylcaïne exerce ses effets en inhibant les transporteurs de monoamines, empêchant la recapture de la dopamine, de la noradrénaline et de la sérotonine. Cette inhibition conduit à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, augmentant leurs effets sur la régulation de l’humeur, la vigilance et la fonction cérébrale globale .

Composés similaires :

Diméthocaïne : Structurellement apparentée à la Mépr ylcaïne et agit également comme un anesthésique local avec des propriétés stimulantes.

Lidocaïne : Un autre anesthésique local, mais avec des propriétés structurelles et pharmacologiques différentes.

Procaïne : Un anesthésique local avec un mécanisme d’action différent de celui de la Mépr ylcaïne.

Unicité de la Mépr ylcaïne : La combinaison unique de propriétés anesthésiques locales et stimulantes de la Mépr ylcaïne, ainsi que son action inhibitrice puissante sur les transporteurs de monoamines, la distinguent des autres composés similaires .

Comparaison Avec Des Composés Similaires

Dimethocaine: Structurally related to Meprylcaine and also acts as a local anesthetic with stimulant properties.

Lidocaine: Another local anesthetic, but with different structural and pharmacological properties.

Procaine: A local anesthetic with a different mechanism of action compared to this compound.

Uniqueness of this compound: this compound’s unique combination of local anesthetic and stimulant properties, along with its potent inhibitory action on monoamine transporters, distinguishes it from other similar compounds .

Activité Biologique

Meprylcaine, a local anesthetic belonging to the amide class, has garnered attention for its biological activities, particularly in the context of its pharmacological effects and potential neurotoxic properties. This article delves into the compound's biological activity, including its mechanisms of action, case studies, and detailed research findings.

- Chemical Formula : C₁₅H₂₂N₂O

- Molecular Weight : 246.348 g/mol

- Half-Life : 1.9 to 3.2 hours in adults; 8.7 to 9 hours in neonates

- Plasma Protein Binding : Approximately 75%

- Metabolism : Primarily hepatic, with about 5-10% excreted unchanged in urine .

This compound functions primarily as a sodium channel blocker, inhibiting neuronal action potentials and thus providing local anesthesia. It has been shown to have a relatively potent inhibitory action on the norepinephrine transporter (NET), which may contribute to its convulsive activity when administered chronically .

Inhibition of Monoamine Transporters

Research indicates that this compound exhibits significant inhibition of monoamine transporters (MAT), particularly in comparison to other local anesthetics like lidocaine. This inhibition is associated with an increased susceptibility to seizures, suggesting a cocaine-like effect, albeit less potent than that of cocaine itself .

Biological Activity and Toxicity

This compound's biological activity encompasses several critical aspects:

- Neurotoxicity : Studies have demonstrated that chronic administration of this compound can lead to convulsions in animal models. For instance, in a study involving mice, doses of this compound resulted in a significant incidence of seizures after repeated exposure .

-

Comparative Analysis with Other Anesthetics :

- Cocaine : Strongly inhibits MAT and increases seizure susceptibility.

- Lidocaine : Does not exhibit similar effects on MAT and does not sensitize to convulsions.

| Anesthetic | MAT Inhibition | Seizure Susceptibility | Comments |

|---|---|---|---|

| This compound | Moderate | High | Cross-sensitization observed |

| Cocaine | High | Very High | Strong convulsant |

| Lidocaine | None | Low | No sensitization |

Case Studies

Several case studies illustrate the effects of this compound:

- Seizure Incidence in Animal Models : A study found that after four days of treatment with subconvulsive doses of this compound (80-85 mg/kg), approximately 50-70% of mice developed convulsions by day four . This highlights the compound's potential neurotoxic effects when used repeatedly.

- Comparative Neurotoxicity Study : In a study comparing the neurotoxic effects of various local anesthetics, this compound was found to induce seizures at lower doses than lidocaine but was less potent than cocaine .

Pharmacokinetics and ADMET Properties

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : High absorption potential.

- Blood-Brain Barrier Penetration : Positive predictions for crossing the blood-brain barrier suggest potential central nervous system effects.

| Property | Value |

|---|---|

| Water Solubility | 0.621 mg/mL |

| Blood-Brain Barrier Penetration | Yes |

| CYP450 Substrate | Yes (2D6, 3A4) |

Propriétés

IUPAC Name |

[2-methyl-2-(propylamino)propyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJABHHJLXLNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197810 | |

| Record name | Meprylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-70-5 | |

| Record name | Meprylcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprylcaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPRYLCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82YT7WU9PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.